molecular formula C6H9N3O B8590275 2-amino-4-methyl-1H-pyrrole-3-carboxamide

2-amino-4-methyl-1H-pyrrole-3-carboxamide

Cat. No. B8590275
M. Wt: 139.16 g/mol
InChI Key: DTKCGDZFCLEWMF-UHFFFAOYSA-N
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Patent
US07951941B2

Procedure details

Cyanoacetamide (62 g, 1.5 eq) and powdered lithium hydroxide (18 g, 1.5 eq) were mixed in 500 ml DMF and it was stirred at room temperature for 30 min. To the mixture was added a solution of phthalimidoacetone (100 g, 0.49 mol, purchased from TCI America, Portland, Oreg., USA, or prepared according to Lei, et al, J. Am. Chem. Soc. 2004, 126, 1626) in DMF (200 ml) over 1 h at room temperature. Additional DMF (25 ml) was used as a rinse. After stirring at room temperature for 5 min, HPLC/MS showed formation of the adol compound (MS: MH+=222.1, MNa+=244.0). Methanol (50 ml) was added followed by 25% sodium methoxide solution (160 g, 1.5 eq) and methanol rinse (50 ml). This mixture was heated at 60-65° C. for 2 h to form 2-amino-4-methyl-1H-pyrrole-3-carboxamide. To this reaction mixture was added ethyl formate (100 ml, 2.5 eq) at 40-60° C. After stirring for 15 min, more methanol (50 ml) was added followed by simultaneous addition of ethyl formate (100 ml, 2.5 eq) and 25% sodium methoxide solution (266 g, 2.5 eq) over 30 min. Additional methanol (50 ml) was added as rinse. The resulting mixture was heated at 60° C. for 5 h. More 25% sodium methoxide solution (113 ml, 1 eq) was added, and heating continued for 1 h more to convert all of the pyrrole N-formyl intermediate (MS: MH+=151.1). Water (400 ml) was added and mixture was heated at 60° C. for 30 min. Solution assay indicated the final product was formed in 69% yield. The hydrolyzed reaction mixture was concentrated under vacuum and diluted with water (1000 ml). The pH was adjusted to about 7.6 with 6 N HCl at 60-65° C. The resulting slurry was heated at 60-65° C. for 15 min and cooled slowly to 10° C. The solids were filtered, washed with water, and dried at 50-60° C. under vacuum. The final product was obtained as a light purple solid (39.5 g, 54% yield, purity: 99.8% by HPLC area).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
160 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[OH-].[Li+].C1(=O)[N:13](CC(=O)C)[C:12](=O)[C:11]2=CC=CC=[C:10]12.CCCCCCCCCCCCCCCCO.C[O-].[Na+]>CN(C=O)C.CO>[NH2:2][C:1]1[NH:13][CH:12]=[C:11]([CH3:10])[C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(C)=O)=O)=CC=CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCO
Step Five
Name
sodium methoxide
Quantity
160 g
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 5 min
Duration
5 min
WASH
Type
WASH
Details
rinse (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated at 60-65° C. for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1NC=C(C1C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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